tert-Butyl 4-isothiocyanatobenzoate
Description
tert-Butyl 4-isothiocyanatobenzoate is an organosulfur compound characterized by a benzoate ester core functionalized with an isothiocyanate (-N=C=S) group at the para position and a tert-butyl ester group. Its molecular formula is C₁₂H₁₃NO₃S (calculated based on structural analysis), with a molecular weight of 263.3 g/mol. The tert-butyl group enhances steric bulk and lipophilicity, making the compound useful in organic synthesis as a reactive intermediate or protecting group. Isothiocyanate derivatives are widely employed in the preparation of thioureas, heterocycles, and bioconjugates due to their electrophilic reactivity .
Properties
IUPAC Name |
tert-butyl 4-isothiocyanatobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-12(2,3)15-11(14)9-4-6-10(7-5-9)13-8-16/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVVKZRNRVNESX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401529 | |
| Record name | tert-Butyl 4-isothiocyanatobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
486415-37-6 | |
| Record name | 1,1-Dimethylethyl 4-isothiocyanatobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=486415-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-isothiocyanatobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 4-isothiocyanatobenzoate can be synthesized through the reaction of 4-isothiocyanatobenzoic acid with tert-butyl alcohol in the presence of a dehydrating agent . The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-isothiocyanatobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate group under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Thiourea derivatives.
Scientific Research Applications
Medicinal Chemistry
tert-Butyl 4-isothiocyanatobenzoate is utilized as a bioactive compound in drug design and development. Its structure allows for modifications that can enhance biological activity while minimizing undesirable properties such as lipophilicity and metabolic instability. The incorporation of the isothiocyanate group is particularly relevant due to its ability to form covalent bonds with nucleophiles, which can be exploited in targeting specific biological pathways.
Case Study: Drug Analogues
A study evaluated various drug analogues incorporating the tert-butyl group, highlighting how modifications can influence pharmacokinetic properties. The findings suggest that compounds with the isothiocyanate moiety exhibit improved bioactivity compared to their non-modified counterparts, making this compound a candidate for further exploration in therapeutic applications .
Proteomics Research
In proteomics, this compound serves as a biochemical tool for labeling proteins. Its reactive nature allows it to selectively modify cysteine residues within proteins, facilitating the study of protein interactions and functions.
Application Example
Research involving the use of this compound has demonstrated its efficacy in enhancing the detection of specific proteins through mass spectrometry techniques. By modifying target proteins, researchers can improve signal intensity and specificity, leading to better quantification and characterization of proteomic samples .
Mechanism of Action
The mechanism of action of tert-Butyl 4-isothiocyanatobenzoate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function . The molecular targets and pathways involved include enzymes and receptors that contain nucleophilic amino acid residues .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares tert-butyl 4-isothiocyanatobenzoate with structurally and functionally related compounds, focusing on reactivity, applications, and physicochemical properties.
4-tert-Butylphenyl Isothiocyanate (CAS 19241-24-8)
- Structure : A phenyl ring directly substituted with a tert-butyl group and an isothiocyanate group. Lacks the ester functionality present in this compound.
- Molecular Formula : C₁₁H₁₃NS
- Molecular Weight : 191.3 g/mol
- Reactivity : The absence of the ester group simplifies hydrolysis susceptibility. Its isothiocyanate reacts readily with amines to form thioureas, a key step in drug discovery and polymer chemistry .
- Applications : Primarily used as a synthetic intermediate for agrochemicals and pharmaceuticals.
tert-Butyl (3s,4r)-3-(Hydroxymethyl)-4-(4-Methoxyphenyl)Pyrrolidine-1-Carboxylate (CAS 1186654-76-1)
- Structure : A pyrrolidine ring with hydroxymethyl, 4-methoxyphenyl, and tert-butyl ester groups. Unlike this compound, it lacks an isothiocyanate but shares the tert-butyl ester motif.
- Molecular Formula: C₁₇H₂₅NO₄
- Molecular Weight : 307.4 g/mol
- Reactivity : The ester group may hydrolyze under acidic/basic conditions, similar to this compound. However, the absence of an isothiocyanate limits its utility in conjugation reactions.
- Applications : Used in chiral synthesis and as a building block for bioactive molecules .
Methyl 4-Isothiocyanatobenzoate
- Structure : A benzoate ester with a methyl ester and para-isothiocyanate group. The methyl ester is less sterically hindered than the tert-butyl variant.
- Reactivity : Higher susceptibility to ester hydrolysis compared to tert-butyl derivatives. The isothiocyanate group retains similar electrophilicity.
- Applications : Employed in peptide modification and material science.
Data Table: Comparative Analysis
| Property | This compound | 4-tert-Butylphenyl Isothiocyanate | Methyl 4-Isothiocyanatobenzoate |
|---|---|---|---|
| Molecular Formula | C₁₂H₁₃NO₃S | C₁₁H₁₃NS | C₉H₇NO₃S |
| Molecular Weight (g/mol) | 263.3 | 191.3 | 209.2 |
| Key Functional Groups | Ester, Isothiocyanate | Isothiocyanate | Ester, Isothiocyanate |
| Lipophilicity (LogP) | ~3.5 (estimated) | ~3.8 | ~2.1 |
| Hydrolysis Stability | Moderate (tert-butyl ester) | High | Low (methyl ester) |
| Primary Applications | Bioconjugation, drug intermediates | Agrochemicals, thiourea synthesis | Peptide modification |
Research Findings and Industrial Relevance
- Reactivity Differences : The tert-butyl ester in this compound confers greater hydrolytic stability compared to methyl esters, making it preferable for prolonged reactions .
- Toxicity : Isothiocyanates are generally irritants (skin, eyes, respiratory), but this compound’s hazards remain understudied. In contrast, 4-tert-butylphenyl isothiocyanate’s MSDS highlights acute toxicity risks .
- Synthetic Utility : The benzoate ester’s dual functionality allows sequential reactions (e.g., ester hydrolysis followed by isothiocyanate coupling), enabling modular synthesis .
Biological Activity
Introduction
tert-Butyl 4-isothiocyanatobenzoate (CAS No. 486415-37-6) is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. Isothiocyanates, including this compound, are known for their diverse biological effects, including anti-cancer properties, modulation of enzyme activity, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of an isothiocyanate functional group attached to a benzoate structure. The molecular formula is C_{12}H_{13}N_{2}O_{2}S, and it has a molecular weight of approximately 239.31 g/mol. The compound's structure can be represented as follows:
Biological Activity Overview
Anticancer Properties
Research has indicated that isothiocyanates exhibit significant anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted that compounds similar to this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis via the mitochondrial pathway .
- Apoptosis Induction : Isothiocyanates have been shown to activate caspases, which are critical for the apoptotic process. For instance, studies demonstrate that this compound can increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins in cancer cells .
- Cell Cycle Arrest : The compound may induce cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating. This effect has been observed in several studies focusing on different cancer types .
- Enzyme Modulation : Isothiocyanates can act as inhibitors of various enzymes involved in cancer progression, such as histone deacetylases (HDACs) and protein kinases. This inhibition can lead to altered gene expression patterns that favor apoptosis and inhibit tumor growth .
In Vivo Studies
In vivo studies using xenograft models have shown that treatment with this compound resulted in significant tumor growth inhibition compared to control groups. Tumor size reduction was attributed to both direct cytotoxic effects on tumor cells and indirect effects through modulation of the tumor microenvironment .
Table 1: Summary of Biological Activities
Table 2: Comparison with Other Isothiocyanates
| Compound | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| This compound | 15 | Apoptosis induction | |
| Phenethyl isothiocyanate | 10 | Cell cycle arrest | |
| Benzyl isothiocyanate | 20 | Enzyme inhibition |
Case Study 1: Efficacy in T-cell Lymphoma
In a recent study involving T-cell lymphoma xenografts, treatment with this compound resulted in a significant reduction in tumor volume compared to untreated controls. The study measured tumor size at multiple intervals post-treatment, confirming sustained efficacy over time .
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways activated by this compound revealed that it modulates signaling pathways associated with cell survival and proliferation, particularly through the inhibition of NF-kB signaling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
